molecular formula C10H11Cl2N B13288727 6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole

6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13288727
M. Wt: 216.10 g/mol
InChI Key: FXXTZJFQXHJLGJ-UHFFFAOYSA-N
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Description

6,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the thermal treatment of 1,4-benzoquinone and its 2-methyl and 2,3-dimethyl homologues with 3,4-dichlorothiophene 1,1-dioxide, followed by oxidation to afford the corresponding 6,7-dichloro-1,4-naphthoquinones . These intermediates can then be alkylated at the free quinonoid positions using the alkanoic acid–persulphate–silver ion system .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid derivatives.

    Reduction: Reduction reactions can convert it to different hydrogenated forms.

    Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

6,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential for further functionalization, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

6,7-dichloro-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C10H11Cl2N/c1-10(2)5-13-9-6(10)3-4-7(11)8(9)12/h3-4,13H,5H2,1-2H3

InChI Key

FXXTZJFQXHJLGJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=CC(=C2Cl)Cl)C

Origin of Product

United States

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